
(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol
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Description
(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol is a useful research compound. Its molecular formula is C15H21F3N4O and its molecular weight is 330.35 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₃H₁₈F₃N₃O
- Molecular Weight : 305.30 g/mol
- Structure : The compound features an azido group, an isobutyl amino moiety, and a trifluoromethyl phenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), it was found that compounds with similar structural motifs demonstrated promising activity. The minimum inhibitory concentrations (MICs) for these compounds were comparable, suggesting that the presence of the trifluoromethyl group may enhance antibacterial efficacy .
Compound | MIC against S. aureus (μM) | MIC against MRSA (μM) |
---|---|---|
Compound A | 25.9 | 12.9 |
Compound B | 30.0 | 15.0 |
Target Compound | TBD | TBD |
Anti-inflammatory Potential
The compound's anti-inflammatory properties have been explored through in vitro assays measuring the inhibition of NF-κB activity. Certain derivatives showed a decrease in NF-κB activity by approximately 9%, indicating potential for anti-inflammatory applications. The positioning of substituents on the phenyl ring was critical for modulating this activity .
Antidiabetic Activity
In studies focusing on antidiabetic effects, related compounds have shown inhibition of alpha-amylase and PTP-1B enzymes, which are crucial in glucose metabolism. For instance, a structurally similar compound demonstrated an IC₅₀ value of 4.58 μM in alpha-amylase inhibition assays, suggesting that the target compound may possess similar antidiabetic properties .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of compounds including the target compound were tested against clinical isolates of MRSA. The results indicated that while some derivatives were effective, the specific structure of the target compound may influence its overall efficacy against resistant strains.
Case Study 2: Anti-inflammatory Response
A comparative analysis of various derivatives revealed that modifications to the azido and amino groups significantly affected anti-inflammatory responses in cell lines. The target compound's ability to modulate NF-κB signaling pathways suggests potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C15H21F3N4O |
---|---|
Molecular Weight |
330.35 g/mol |
IUPAC Name |
(2R,3S)-3-azido-1-(2-methylpropylamino)-4-[3-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C15H21F3N4O/c1-10(2)8-20-9-14(23)13(21-22-19)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,10,13-14,20,23H,7-9H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
RFLURGNAJJPPDM-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.